
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as MDP, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in a variety of biochemical and physiological studies. In
Applications De Recherche Scientifique
Biochemical Implications in Disease Pathology
Methylglyoxal (MG), a compound closely related to Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has significant implications in biological systems. It's a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions, modifying proteins to form advanced glycation end-products. These products are linked with diabetes complications and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Environmental and Synthetic Chemistry
The molecule has been used in environmentally benign synthesis methods. For example, it's involved in the formation of dimethylated 1,6-dihydropyrimidines using dimethyl carbonate, an eco-friendly reagent, under microwave. This method avoids toxic methylating agents, indicating the compound's role in sustainable chemistry (Wang, Quan, & Zhang, 2008).
Structural Chemistry and DNA Interaction
In a study of radiolytic one-electron reduction, 1-methylthymine and 1,3-dimethylthymine derivatives, similar to this compound, formed C5-C5'-linked dihydrothymine dimers. These dimers, structurally similar to mutagenic and carcinogenic UV-induced photolesions, suggest potential effects on DNA stability and integrity (Ito, Shinohara, Hatta, & Nishimoto, 1999).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used in developing methods for quantifying methylglyoxal in biological samples. Techniques like HPLC and GC with derivatization into more stable compounds have been utilized for this purpose, highlighting its role in analytical methodologies (Klöpfer, Spanneberg, & Glomb, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential in drug delivery systems. For instance, a study focused on a dihydropyridine carrier system for the sustained delivery of 2',3'-dideoxynucleosides to the brain, exploring its potential for treating neurological disorders related to AIDS (Palomino, Kessel, & Horwitz, 1989).
Antimicrobial Applications
Moreover, certain derivatives have shown antimicrobial properties. For example, novel synthesis of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids indicated significant antibacterial and antifungal activities, underscoring the compound's utility in developing new antimicrobial agents (Shastri, 2019).
Mécanisme D'action
Target of Action
It is known that the compound is used as a feed additive , suggesting that it may interact with various biological targets to promote growth and improve production in livestock and poultry .
Mode of Action
It is known to have a significant effect on promoting the growth of livestock, poultry, fish, shrimp, cattle, and sheep . It is also known to improve production and reproductive performance .
Biochemical Pathways
The compound is known to inhibit the peroxidation of lipid compounds, thereby preventing the oxidation of biological membranes . This results in the protection of cells and tissues within the body, exhibiting some of the functions of natural antioxidants like Vitamin E . It can also influence animal endocrine, regulating serum levels of important production control hormones like T3, T4, FSH, LH, thereby improving animal growth, reproductive performance, and product quality .
Result of Action
The compound is known to significantly promote the growth of various animals, improve the quality of their fur, increase lean meat ratio, improve reproductive performance, and prevent diseases . It can also improve the water retention of meat, ensuring that the meat is juicy and rich in aromatic substances .
Propriétés
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-9-4-5(7(12)14-3)6(11)10(2)8(9)13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWNCXLYOCDBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542890 | |
| Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88468-97-7 | |
| Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)

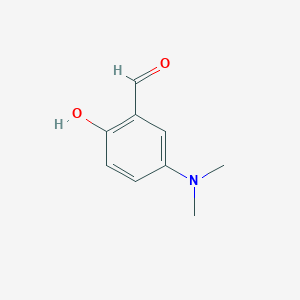
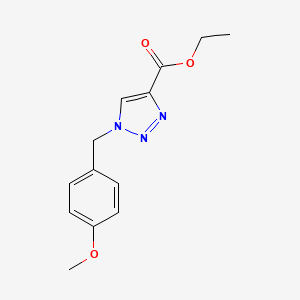



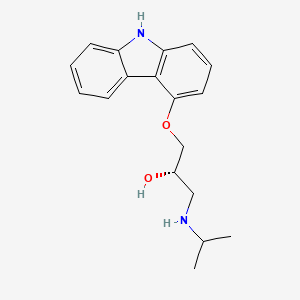

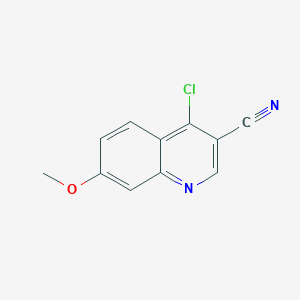
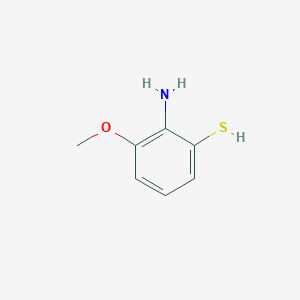
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)

